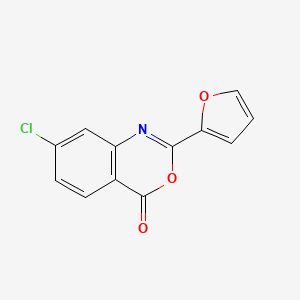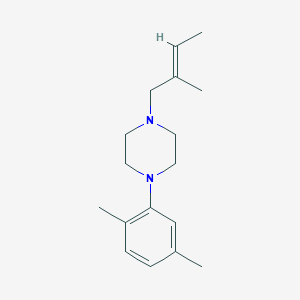
7-chloro-2-(2-furyl)-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-2-(2-furyl)-4H-3,1-benzoxazin-4-one, commonly referred to as clofazimine, is a synthetic dye that has been used for the treatment of various diseases such as leprosy, tuberculosis, and other bacterial infections. Clofazimine has also been found to exhibit anti-inflammatory and anti-cancer properties.
Mécanisme D'action
Clofazimine exhibits its therapeutic effects by binding to the bacterial DNA and inhibiting the replication of the bacteria. It also disrupts the cell membrane of the bacteria, leading to cell death. Clofazimine has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Clofazimine has been found to cause discoloration of the skin and other body fluids due to its ability to bind to lipids. It has also been found to cause gastrointestinal disturbances, such as nausea and vomiting. In addition, clofazimine has been found to cause retinal damage and should be used with caution in patients with pre-existing eye conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Clofazimine is a relatively stable compound and can be easily synthesized in the laboratory. It has also been found to exhibit a broad spectrum of activity against various bacteria and cancer cells. However, clofazimine has a low solubility in water, which can limit its use in certain experiments.
Orientations Futures
Clofazimine has shown promising results in the treatment of various diseases, including leprosy, tuberculosis, and cancer. Future research should focus on the development of more effective formulations of clofazimine to improve its therapeutic potential. In addition, further studies are needed to elucidate the mechanism of action of clofazimine and its potential use in the treatment of other diseases.
Méthodes De Synthèse
Clofazimine is synthesized by condensing 2-amino-4-chlorophenol with 2-furoic acid in the presence of phosphorus oxychloride. The resulting product is then oxidized with potassium permanganate to obtain clofazimine.
Applications De Recherche Scientifique
Clofazimine has been extensively studied for its therapeutic potential in the treatment of leprosy and tuberculosis. It has also been found to exhibit anti-inflammatory and anti-cancer properties. Recent studies have shown that clofazimine can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Clofazimine has also been found to be effective against drug-resistant strains of tuberculosis.
Propriétés
IUPAC Name |
7-chloro-2-(furan-2-yl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNO3/c13-7-3-4-8-9(6-7)14-11(17-12(8)15)10-2-1-5-16-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCGQELQDCGMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)

![methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate](/img/structure/B5774695.png)
![4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5774698.png)

![2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)



![2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine](/img/structure/B5774747.png)

![N,2,5-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5774765.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-fluorobenzyl)acetamide](/img/structure/B5774773.png)
![N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5774781.png)